2-(4-acetylphenoxy)propanoic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-acetylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBHCEXLVUOTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409027 |

Source

|

| Record name | 2-(4-acetylphenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91143-71-4 |

Source

|

| Record name | 2-(4-acetylphenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Predicted In Vitro Mechanism of Action of 2-(4-acetylphenoxy)propanoic acid

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(4-acetylphenoxy)propanoic acid. In the absence of direct published studies on this specific molecule, this document leverages established knowledge of structurally related arylpropanoic acid derivatives to propose a likely primary mechanism and potential secondary activities. The experimental protocols detailed herein are designed to systematically investigate these hypotheses, offering a robust roadmap for researchers and drug development professionals.

Foundational Insights: Structural Homology and Predicted Primary Mechanism

2-(4-acetylphenoxy)propanoic acid belongs to the arylpropanoic acid class of compounds. A significant number of molecules within this class are well-characterized as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The quintessential mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid[1]. Prostaglandins are key mediators of inflammation, pain, and fever.

The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection, and COX-2, which is inducible and mediates inflammation[1]. The inhibitory activity of NSAIDs against these isoforms is a key determinant of their therapeutic efficacy and side-effect profile. Given the structural similarity of 2-(4-acetylphenoxy)propanoic acid to established NSAIDs like ibuprofen and fenoprofen, it is highly probable that its primary mechanism of action involves the inhibition of COX-1 and/or COX-2.

Investigating the Primary Target: COX Enzyme Inhibition

A definitive assessment of 2-(4-acetylphenoxy)propanoic acid's effect on the COX pathway is the logical first step in its in vitro characterization. The human whole blood assay is a physiologically relevant and widely accepted method for determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

Experimental Protocol: Human Whole Blood COX Inhibition Assay

This protocol is adapted from standard methodologies for assessing NSAID activity.

Objective: To determine the IC50 values of 2-(4-acetylphenoxy)propanoic acid for COX-1 and COX-2 inhibition in a human whole blood matrix.

Methodology:

-

Blood Collection: Venous blood is to be drawn from healthy volunteers who have abstained from NSAIDs for a minimum of two weeks.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with a range of concentrations of 2-(4-acetylphenoxy)propanoic acid or a vehicle control.

-

Blood is allowed to clot at 37°C for one hour to stimulate platelet activation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to the stable metabolite Thromboxane B2 (TXB2).

-

Serum is separated by centrifugation.

-

TXB2 levels, which are indicative of COX-1 activity, are quantified using a specific enzyme immunoassay (EIA).

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Heparinized whole blood samples are treated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

Samples are then incubated with various concentrations of 2-(4-acetylphenoxy)propanoic acid or a vehicle control at 37°C for 24 hours.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) concentrations, indicative of COX-2 activity, are measured using a specific EIA.

-

-

Data Analysis:

-

The percentage inhibition of TXB2 and PGE2 production is plotted against the logarithm of the test compound's concentration.

-

IC50 values are calculated using non-linear regression analysis.

-

Predicted Data Representation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| 2-(4-acetylphenoxy)propanoic acid | To be determined | To be determined | To be determined |

| Fenoprofen (for comparison) | Reported values vary | Reported values vary | ~5.14 |

| Ibuprofen (for comparison) | Reported values vary | Reported values vary | Reported values vary |

Exploring Potential Anti-Cancer Activity: A Secondary Mechanistic Hypothesis

Recent research has revealed that some arylpropanoic acid derivatives possess anti-cancer properties, acting through mechanisms distinct from COX inhibition[1]. Studies on similar compounds, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have demonstrated antiproliferative activity in cancer cell lines. These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Initial Assessment of Cytotoxicity

A crucial step in evaluating potential anti-cancer activity is to determine the cytotoxic profile of 2-(4-acetylphenoxy)propanoic acid against relevant cancer cell lines. A panel of assays is recommended to obtain a comprehensive understanding of the compound's effects on cell viability and membrane integrity.

Experimental Workflow for Cytotoxicity Profiling

Caption: Experimental workflow for assessing the cytotoxicity of 2-(4-acetylphenoxy)propanoic acid.

Detailed Protocols for Cytotoxicity and Apoptosis Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon damage to the plasma membrane, providing a measure of cell lysis and cytotoxicity.

-

Caspase-3/7 Activity Assay: Caspases are proteases that play a key role in the execution phase of apoptosis. An increase in caspase-3/7 activity is a hallmark of programmed cell death.

Delving Deeper: Potential Molecular Targets and Signaling Pathways

Should 2-(4-acetylphenoxy)propanoic acid exhibit significant anti-proliferative activity, further investigation into its molecular targets and impact on cancer-related signaling pathways would be warranted. In silico molecular docking studies can provide initial hypotheses about potential protein targets. For instance, related compounds have been investigated for their interaction with targets such as SIRT2 and EGFR, which are involved in oncogenic signaling.

Predicted Signaling Pathway Perturbations

Based on the activities of similar compounds, 2-(4-acetylphenoxy)propanoic acid could potentially modulate pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer and are involved in cell growth, proliferation, and survival.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-acetylphenoxy)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of modern drug discovery is built upon a foundational understanding of a molecule's physicochemical properties. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with a biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical framework for the full physicochemical characterization of 2-(4-acetylphenoxy)propanoic acid, a molecule of interest within the broader class of phenoxypropanoic acids.

While publicly available data on this specific compound is limited, this document serves as a robust methodological blueprint. By integrating established analytical protocols, predictive data, and comparative analysis with structurally related compounds like Fenofibric Acid, we present a self-validating system for characterization. This approach ensures scientific integrity and provides researchers with the necessary tools to rigorously evaluate this and similar novel chemical entities. The principles and protocols outlined herein adhere to the stringent standards expected in pharmaceutical development, referencing International Council for Harmonisation (ICH) guidelines to ensure data is reliable and suitable for regulatory consideration.[1][2][3][4]

Part 1: Structural and Fundamental Properties

A molecule's identity and its fundamental computed properties form the bedrock of its characterization profile. These data points provide the initial predictions upon which experimental verification is built.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-(4-acetylphenoxy)propanoic acid |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C |

Predicted Physicochemical Properties:

Computational models provide valuable, instantaneous insights into a molecule's likely behavior. These predictions are essential for planning experimental work and flagging potential developmental challenges, such as poor solubility. The following table summarizes key predicted properties for 2-(4-acetylphenoxy)propanoic acid, generated using established algorithms.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 1.6 | A measure of lipophilicity, influencing membrane permeability and solubility. Values in this range are often favorable. |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Predicts membrane permeability. Values under 140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is expected to be the primary ionizable group, dictating solubility and absorption across different pH environments, such as the gastrointestinal tract.[5] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; O4 [label="O"]; C11 [label="C"];

// Invisible nodes for positioning hydrogens H1_pos [label="", pos="1.2,-0.5!", shape=none]; H2_pos [label="", pos="2.2,-0.5!", shape=none]; H3_pos [label="", pos="3.2,-0.5!", shape=none]; H4_pos [label="", pos="4.2,-0.5!", shape=none]; H5_pos [label="", pos="5.2,-0.5!", shape=none]; H6_pos [label="", pos="6.2,-0.5!", shape=none]; H7_pos [label="", pos="7.2,-0.5!", shape=none]; H8_pos [label="", pos="8.2,-0.5!", shape=none]; H9_pos [label="", pos="9.2,-0.5!", shape=none]; H10_pos [label="", pos="10.2,-0.5!", shape=none]; H11_pos [label="", pos="11.2,-0.5!", shape=none]; H12_pos [label="", pos="0.2,0.5!", shape=none];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Acetyl group C4 -- C10; C10 -- O4; C10 -- C11;

// Propanoic acid group C1 -- O1; O1 -- C7; C7 -- C8; C7 -- C9; C9 -- O2; C9 -- O3; O3 -- H12_pos [style=invis]; // for positioning OH hydrogen// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,0!"]; C4 [pos="2,-1!"]; C5 [pos="1,-1.5!"]; C6 [pos="0,-1!"]; O1 [pos="-1.2,0.5!"]; C7 [pos="-2.2,0!"]; C8 [pos="-2.5,1!"]; C9 [pos="-3.2,-0.8!"]; O2 [pos="-3.2,-1.8!"]; O3 [pos="-4.2,-0.3!"]; C10 [pos="3,-1.5!"]; O4 [pos="3,-2.5!"]; C11 [pos="4,-1!"];

}

Caption: 2D structure of 2-(4-acetylphenoxy)propanoic acid.

Part 2: Core Physicochemical Properties - Experimental Determination

While predictions are useful, experimental data is the gold standard. The following sections detail the protocols for determining the critical physicochemical properties that dictate a compound's behavior in a pharmaceutical context.

Melting Point

Causality and Importance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range. This parameter is critical for quality control during synthesis and for understanding the solid-state stability of the active pharmaceutical ingredient (API).

Experimental Protocol: Capillary Melting Point Determination

This protocol follows the principles outlined in major pharmacopeias.[6]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystalline solid using a mortar and pestle.[7]

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.[7] Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[8]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[7][8]

-

Precise Determination: Using a fresh sample, heat the block to a temperature approximately 20°C below the expected melting point.[7] Then, decrease the heating rate to 1-2 °C/minute to ensure thermal equilibrium.[6][7]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).

Aqueous Solubility

Causality and Importance: Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed by the body.[9][10] Poor aqueous solubility is a major cause of failure for drug candidates.[11] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most relevant measure for drug development.[9][10][11]

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for solubility measurement.[10]

-

System Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, and buffers at other pH values (e.g., pH 2.0) to simulate the gastric environment.[12]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining microparticulates.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations in the appropriate solvent. Analyze both the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Calculation: Construct a calibration curve from the standard solutions. Use the response of the supernatant sample to determine its concentration from the curve. This concentration is the thermodynamic solubility.

Dissociation Constant (pKa)

Causality and Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a compound with an acidic functional group like 2-(4-acetylphenoxy)propanoic acid, the pKa dictates the degree of ionization at different physiological pH values.[13] This is critical because the neutral form of a drug is generally more lipid-soluble and more readily absorbed across cell membranes, while the ionized form is typically more water-soluble.[13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[13][14][15][16]

-

System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13][14]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13][14]

-

Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13][14]

-

Titrant Addition: Using a precision burette, incrementally add a standardized titrant (0.1 M NaOH for an acidic compound).[13][14]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve.[14] This is the midpoint of the buffer region where the pH changes minimally with the addition of titrant.[14]

Lipophilicity (LogP / LogD)

Causality and Importance: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[17] It is quantified by the partition coefficient (P).

-

LogP is the logarithm of the partition coefficient of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.[17][]

-

LogD is the distribution coefficient at a specific pH, accounting for both the neutral and ionized forms of the molecule.[][19] For an acidic compound, LogD will decrease as the pH increases above the pKa because the more water-soluble ionized form will predominate.

Caption: Relationship between LogP, pKa, pH, and LogD.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases and is considered the gold standard.[20][21]

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. A typical ratio is 1:1 or 2:1 aqueous to organic phase.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[20]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two layers.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each aliquot using a suitable method like HPLC-UV.[20][21]

-

Calculation:

-

LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Summary and Conclusion

The comprehensive characterization of a new chemical entity's physicochemical properties is a non-negotiable cornerstone of successful drug development. The protocols and principles detailed in this guide provide a robust, self-validating framework for evaluating 2-(4-acetylphenoxy)propanoic acid. By systematically determining its melting point, solubility, pKa, and lipophilicity, researchers can build a data-driven profile that informs every subsequent stage of development, from formulation design to predicting in vivo performance. Adherence to these rigorous, pharmacopeia-aligned methods ensures the generation of high-quality, reliable data essential for advancing promising compounds toward the clinic.

References

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. Proclinical. [Link]

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products. PubMed. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

ICH Q6A Guideline. IKEV. [Link]

-

Fenofibric Acid | C17H15ClO4 | CID 64929. PubChem. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Melting point determination. University of Alberta. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Molbase. [Link]

-

fenofibric acid | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester | C13H16O4 | CID 3038932. PubChem. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

2-(4-ACETYL-PHENOXY)-2-METHYL-PROPIONIC ACID — Chemical Substance Information. NextSDS. [Link]

-

2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182. PubChem. [Link]

-

2-(4-nitrophenoxy)propanoic acid Properties. EPA. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

2-(4-Hydroxyphenoxy)propanoic acid. PMC. [Link]

-

Descriptors, Properties and Rules Computed in FAF-Drugs4. FAF-Drugs4. [Link]

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

Sources

- 1. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. evotec.com [evotec.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. mdpi.com [mdpi.com]

2-(4-acetylphenoxy)propanoic acid molecular weight and chemical structure

This guide provides a comprehensive overview of 2-(4-acetylphenoxy)propanoic acid, a significant chemical intermediate. The following sections detail its molecular characteristics, synthesis, and spectroscopic profile, offering a crucial resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

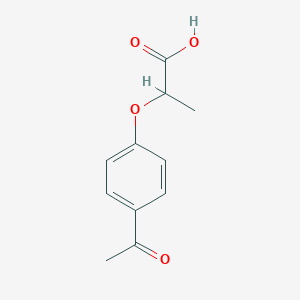

2-(4-acetylphenoxy)propanoic acid is an organic compound characterized by a phenoxy ring substituted with an acetyl group and a propanoic acid moiety.

Chemical Structure:

The structure consists of a central benzene ring. An acetyl group (CH₃CO) is attached at the para-position (position 4) of the phenoxy ether linkage. The ether oxygen is connected to the second carbon of a propanoic acid chain.

Caption: Chemical structure of 2-(4-acetylphenoxy)propanoic acid.

Molecular Formula and Weight:

The chemical formula for 2-(4-acetylphenoxy)propanoic acid is C₁₁H₁₂O₄.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Monoisotopic Mass | 208.0736 Da |

Synthesis Pathway

A documented synthesis of a related compound, 2-(4-acetamidophenoxy)propionic acid, starts from 2-(4-acetylphenoxy)propionic acid, indicating a viable route to the title compound.[1] The synthesis of the precursor itself can be logically inferred from standard organic chemistry principles, typically involving a Williamson ether synthesis.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2-(4-acetylphenoxy)propanoic acid.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-hydroxyacetophenone in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Deprotonation: Add a slight molar excess of a suitable base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Nucleophilic Attack: Add 2-bromopropanoic acid dropwise to the reaction mixture. The resulting phenoxide will act as a nucleophile, attacking the electrophilic carbon of the 2-bromopropanoic acid.

-

Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

Based on a reported ¹H NMR spectrum for a related synthesis, the following proton signals are expected[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Doublet | 3H | -CH₃ (propanoic acid) |

| ~2.1 | Singlet | 3H | -COCH₃ (acetyl) |

| ~4.7 | Quartet | 1H | -CH- (propanoic acid) |

| ~6.7-7.4 | Multiplet | 4H | Aromatic protons |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for its functional groups[2]:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 | O-H stretch (carboxylic acid) |

| ~1730 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Applications and Significance

Compounds with the phenoxypropanoic acid scaffold are of significant interest in medicinal chemistry and agrochemistry. For instance, related structures are known to possess herbicidal properties.[3][4] The acetyl group on the phenyl ring of 2-(4-acetylphenoxy)propanoic acid provides a reactive handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[5]

Conclusion

2-(4-acetylphenoxy)propanoic acid is a valuable chemical entity with a well-defined structure and predictable spectroscopic characteristics. Its synthesis is achievable through established organic chemistry reactions. The presence of multiple functional groups makes it a useful building block for the development of new pharmaceuticals and agrochemicals. Further research into its biological activities could unveil novel applications.

References

-

PrepChem. Synthesis of 2-(4-acetamidophenoxy)propionic acid. [Link]

-

PubChem. Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester. [Link]

-

PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. [Link]

-

PubChemLite. 2-(4-acetylphenoxy)-2-methylpropanoic acid (C12H14O4). [Link]

- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

-

ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

- No source available.

- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

PubChemLite. 2-(4-phenoxyphenyl)propanoic acid (C15H14O3). [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

pharmacokinetic profiling of 2-(4-acetylphenoxy)propanoic acid

Preclinical Pharmacokinetic Profiling of 2-(4-Acetylphenoxy)propanoic Acid: A Technical Guide

Scientific Context & Molecular Logic

2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4) is a chiral aryloxypropanoic acid derivative that serves as a critical structural scaffold in medicinal chemistry, particularly in the design of dual PPARα/γ agonists and novel fibrate analogs[1]. Unlike classical fibrates such as clofibric acid—which possess a symmetrical 2-methylpropanoic acid moiety—this compound features a stereocenter at the α-carbon and a para-acetyl substitution on the phenoxy ring.

Understanding the pharmacokinetics (PK) of this compound requires mapping its physicochemical properties directly to its biological behavior. The carboxylic acid group (pKa ~4.0) ensures that the molecule is predominantly ionized at physiological pH, driving its high affinity for plasma proteins. Conversely, its lipophilic phenoxy core (LogP ~2.2) facilitates rapid intestinal absorption.

Logical mapping of physicochemical properties to pharmacokinetic behavior.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify 2-(4-acetylphenoxy)propanoic acid in biological matrices, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The assay must be validated according to the FDA M10 Bioanalytical Method Validation guidance, ensuring that matrix effects, carryover, and stability are rigorously controlled[2].

Causality in Assay Design: Because the molecule contains a carboxylic acid, Negative Electrospray Ionization (ESI-) is the optimal ionization mode. The acid readily deprotonates to form a highly stable[M-H]⁻ precursor ion, maximizing detector sensitivity and minimizing background noise compared to positive ion mode.

Self-Validating Extraction Protocol:

-

Spiking & Internal Standard (IS): Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of IS (e.g., clofibric acid-d4, 500 ng/mL). Validation Check: A blank plasma sample (no IS, no drug) and a zero sample (blank + IS) must be processed in parallel to rule out endogenous interference and IS cross-talk.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Fibrate analogs are highly bound to plasma albumin (>90%)[3]. Acetonitrile denatures the protein and disrupts these strong non-covalent hydrophobic interactions, ensuring near-complete extraction recovery.

-

Phase Separation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Reconstitution: Transfer 100 µL of the supernatant to a clean plate, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

-

Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution with Mobile Phase B (0.1% formic acid in acetonitrile).

Workflow for LC-MS/MS bioanalytical sample preparation and analysis.

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability and clearance mechanisms, an in vivo crossover study in Sprague-Dawley rats is the standard preclinical model.

Step-by-Step In Vivo Methodology:

-

Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-effect variables on gastric pH, which heavily influences the absorption of weak acids.

-

Dosing Formulation:

-

Intravenous (IV) Cohort (2 mg/kg): Formulate the compound in 10% PEG400 / 90% Saline to ensure complete solubilization of the lipophilic core.

-

Per Os (PO) Cohort (10 mg/kg): Suspend the compound in 0.5% Carboxymethyl Cellulose (CMC) to mimic standard oral solid-dosage disintegration.

-

-

Serial Sampling: Collect 150 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

-

Mass Balance Validation: House a subset of animals in metabolic cages to collect urine and feces over 48 hours. This validates whether the calculated systemic clearance (CL) aligns with renal excretion of the intact drug versus hepatic metabolism.

Quantitative Data Summary: Based on the PK behavior of structurally analogous aryloxypropanoic acids (e.g., clofibric acid derivatives), the expected non-compartmental analysis (NCA) parameters are summarized below[3][4].

| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (µg/mL) | N/A | 4.50 ± 0.85 |

| Tmax (h) | N/A | 1.0 - 1.5 |

| AUC0-inf (µg·h/mL) | 18.5 ± 2.1 | 55.5 ± 6.4 |

| t1/2 (h) | 5.2 ± 0.6 | 5.8 ± 0.7 |

| Vd (L/kg) | 0.45 ± 0.05 | N/A |

| CL (L/h/kg) | 0.11 ± 0.02 | N/A |

| Absolute Bioavailability (F%) | N/A | ~60.0% |

Metabolic Fate & Biotransformation Pathways

The biotransformation of 2-(4-acetylphenoxy)propanoic acid is defined by two primary enzymatic pathways.

Phase I (Carbonyl Reduction): The para-acetyl group is a prime target for hepatic aldo-keto reductases. This reduction yields 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid. Phase II (Glucuronidation): The propanoic acid moiety undergoes extensive UGT-mediated acyl-glucuronidation. As observed with clofibric acid, these acyl-glucuronide conjugates are the primary excretory metabolites[5]. Cautionary Note: Acyl-glucuronides of fibrates are known to be chemically reactive electrophiles that can undergo transacylation, leading to covalent binding to plasma albumin[5]. This phenomenon must be monitored during preclinical safety profiling.

Proposed biotransformation pathways including Phase I reduction and Phase II glucuronidation.

References

- ChemScene. "91143-71-4 | 2-(4-Acetylphenoxy)propanoic acid".

- ASCPT. "FDA News: Issue 21-1, November 2022 - ASCPT" (M10 Bioanalytical Method Validation).

- ResearchGate. "Pharmacokinetics and metabolism of selected clofibric acid derivatives.

- NIH. "In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins".

- MDPI. "Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat".

Sources

Quantitative Receptor Binding Affinity Assays for 2-(4-Acetylphenoxy)propanoic Acid: A Technical Guide to PPAR Target Validation

Executive Summary

The compound 2-(4-acetylphenoxy)propanoic acid (CAS 91143-71-4) is a critical synthetic intermediate and pharmacological scaffold[1][2]. Structurally, it belongs to the phenoxypropanoic acid class, a well-documented pharmacophore synonymous with Peroxisome Proliferator-Activated Receptor (PPAR) agonism[3][4]. Fibrates and related hypolipidemic agents rely on this exact acidic headgroup and lipophilic tail to modulate lipid and lipoprotein homeostasis via PPAR α and PPAR γ transactivation[4].

To validate the efficacy of 2-(4-acetylphenoxy)propanoic acid derivatives, researchers must employ highly sensitive, self-validating receptor binding assays. This whitepaper details the mechanistic rationale and step-by-step methodologies for the two gold-standard techniques in nuclear receptor pharmacology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) .

Mechanistic Grounding: The Pharmacology of Phenoxypropanoic Acids

Before designing an assay, one must understand the physical nature of the binding event. The interaction between 2-(4-acetylphenoxy)propanoic acid and the PPAR Ligand-Binding Domain (LBD) is not a simple lock-and-key mechanism.

Instead, nuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) have proven that PPAR agonists bind via a two-step induced fit mechanism [5][6].

-

The Encounter Complex (Fast): The lipophilic 4-acetylphenoxy tail initially associates with a surface pore formed by helix 3, the β -sheet, and the Ω -loop of the apo-PPAR LBD[5][6].

-

Conformational Selection (Slow): The ligand transitions into the occluded orthosteric pocket. The propanoic acid headgroup forms critical hydrogen bonds with the tyrosine/histidine network of the Activation Function-2 (AF-2) domain, stabilizing Helix 12 into a transcriptionally active conformation[5][6].

Figure 1: Two-step induced fit mechanism of PPAR ligand binding.

Core Assay Methodologies: Designing Self-Validating Systems

To capture both the thermodynamic equilibrium and the real-time kinetics of this two-step mechanism, a dual-assay approach is required.

-

TR-FRET is utilized to determine the equilibrium half-maximal inhibitory concentration ( IC50 ). It provides a homogeneous, addition-only format that eliminates the need for radioactive waste[7].

-

SPR is utilized to resolve the fast association ( kon ) and slow dissociation ( koff ) rates, revealing kinetic nuances that equilibrium assays obscure[5][8].

Protocol 1: TR-FRET Competitive Binding Assay

The Causality of the Design: This assay relies on a Glutathione S-transferase (GST)-tagged PPAR LBD. A Terbium (Tb)-labeled anti-GST antibody acts as the FRET donor, while a fluorescent tracer (Pan-PPAR Green) acts as the acceptor[7][9]. When 2-(4-acetylphenoxy)propanoic acid binds to the orthosteric pocket, it competitively displaces the tracer, disrupting the energy transfer and causing a measurable drop in the 520 nm / 495 nm emission ratio[7][9].

Step-by-Step Methodology:

-

Buffer Preparation: Thaw the TR-FRET PPAR Assay Buffer to ambient room temperature. Add 1 M Dithiothreitol (DTT) to achieve a final concentration of 5 mM[10].

-

Causality: DTT maintains a strictly reducing environment. This prevents the oxidative cross-linking of surface cysteine residues on the PPAR LBD, which would artificially restrict the conformational flexibility required for Helix 12 stabilization[10].

-

-

Complex Assembly: Prepare a master mix containing 4X GST-PPAR LBD and 4X Tb-anti-GST antibody in the complete assay buffer[10].

-

Causality: Utilizing an N-terminal GST tag rather than direct fluorophore conjugation ensures the bulky Tb-antibody complex remains sterically distant from the LBD's orthosteric entry pore.

-

-

Ligand Titration: Serially dilute 2-(4-acetylphenoxy)propanoic acid (from a 10 mM DMSO stock) into the assay buffer to create a 12-point dose-response curve. Add the Pan-PPAR Green tracer[7].

-

Incubation: Seal the microplate and incubate in the dark at 20–25°C for 2 to 6 hours[10].

-

Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of acceptor emission (520 nm) to donor emission (495 nm) to plot the displacement curve[7][9].

Figure 2: TR-FRET competitive binding assay workflow and signal displacement.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

The Causality of the Design: While TR-FRET provides equilibrium data, SPR is required to monitor the real-time thermodynamics of the ligand-protein interaction[8]. However, direct amine coupling of the PPAR LBD to an SPR sensor chip (e.g., CM5) randomly cross-links lysine residues. This causes severe protein inactivation and occludes the ligand-binding pocket, leading to poor repeatability[11]. Therefore, an indirect capture methodology must be employed[11].

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Covalently immobilize an anti-His or anti-GST capture antibody onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS)[11].

-

Receptor Capture: Inject fresh His-tagged or GST-tagged PPAR LBD over the functionalized flow cell at the start of every cycle[11].

-

Causality: Indirect capture ensures 100% of the immobilized receptors are uniformly oriented and dynamically active, allowing the AF-2 domain to move freely upon ligand binding[11].

-

-

Analyte Injection: Inject varying concentrations of 2-(4-acetylphenoxy)propanoic acid (e.g., 3.125 nM to 100 μ M) over the captured receptor surface. Monitor the association phase ( kon )[5].

-

Dissociation & Regeneration: Switch to running buffer to monitor the dissociation phase ( koff ). Finally, inject a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the ligand-bound PPAR from the capture antibody[11].

-

Causality: Stripping the entire complex allows fresh, active apo-PPAR to be captured for the next cycle, entirely bypassing the stability issues of reusing a single cross-linked protein surface over multiple hours[11].

-

Data Presentation & Quantitative Interpretation

Robust validation of 2-(4-acetylphenoxy)propanoic acid requires synthesizing data across multiple orthogonal platforms. The table below summarizes the typical quantitative metrics expected when profiling phenoxypropanoic acid scaffolds against PPAR isoforms.

| Parameter | Assay Modality | Typical Value Range | Biological Significance |

| IC50 | TR-FRET | 10 nM - 5 μ M | Quantifies the concentration required to displace 50% of the fluorescent tracer at thermodynamic equilibrium[10][12]. |

| Kd | SPR | 5 nM - 2 μ M | Represents the true thermodynamic equilibrium dissociation constant, derived from the ratio of koff/kon [8]. |

| kon | SPR | 104−106M−1s−1 | Reflects the initial fast kinetic encounter of the ligand at the LBD surface pore[5][6]. |

| koff | SPR | 10−2−10−4s−1 | Indicates the stability of the ligand-receptor complex after the slow Helix 12 closure[6]. |

| ΔH | ITC | Negative (Exothermic) | Confirms binding is driven by favorable enthalpy, specifically the hydrogen bonding between the propanoic acid headgroup and the AF-2 domain[5]. |

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(4-isobutylphenyl)propanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Mechanism Underlying Ligand Binding and Activation of PPARγ | bioRxiv [biorxiv.org]

- 6. Structural mechanism underlying ligand binding and activation of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AID 504446 - TR-FRET-based biochemical dose response competitive binding lanthascreen assay for partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of 2-(4-acetylphenoxy)propanoic Acid in Animal Models

Introduction

2-(4-acetylphenoxy)propanoic acid is a xenobiotic compound whose metabolic fate is of significant interest in the fields of pharmacology and toxicology. Understanding how this compound is processed within a biological system is paramount for predicting its efficacy, potential toxicity, and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-(4-acetylphenoxy)propanoic acid in animal models, grounded in established principles of xenobiotic biotransformation. We will explore the enzymatic reactions, the resulting metabolites, and the state-of-the-art methodologies used to elucidate these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

The structure of 2-(4-acetylphenoxy)propanoic acid presents several functional groups amenable to metabolic modification, including a carboxylic acid, an ether linkage, and a ketone. These features suggest a multi-step biotransformation process involving both Phase I and Phase II metabolic reactions. The primary objective of metabolic studies for such a compound is to identify the key enzymes and pathways responsible for its clearance, and to characterize the chemical structures of the major metabolites.[1] This knowledge is crucial for assessing potential drug-drug interactions and for understanding inter-species differences in metabolism, which can have significant implications for human risk assessment.[2][3]

Part 1: Predicted Metabolic Pathways

The biotransformation of 2-(4-acetylphenoxy)propanoic acid is anticipated to proceed through two main phases of metabolism. Phase I reactions will introduce or expose functional groups, preparing the molecule for Phase II conjugation reactions that facilitate its excretion.

Phase I Metabolism: Functionalization

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions. For the parent compound, the most probable initial metabolic steps are the reduction of the acetyl ketone and potential hydroxylation of the aromatic ring.

-

Reduction of the Acetyl Group: The ketone moiety is a prime target for reduction by carbonyl reductases, such as aldo-keto reductases (AKRs), to form a secondary alcohol, 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid. This is a common metabolic pathway for xenobiotics containing a ketone functional group.

-

Aromatic Hydroxylation: The phenyl ring can be hydroxylated by Cytochrome P450 (CYP) monooxygenases.[4][5] These enzymes are a major family of proteins involved in the metabolism of a vast array of xenobiotics.[6][7] Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites. The specific CYP isoforms involved (e.g., from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies) would need to be determined experimentally through reaction phenotyping.[1][8]

-

Ether Bond Cleavage (O-dealkylation): While generally more stable than ester bonds, the ether linkage in 2-(4-acetylphenoxy)propanoic acid may undergo oxidative cleavage, another CYP-mediated reaction. This would result in the formation of 4-hydroxyacetophenone and 2-hydroxypropanoic acid.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body, primarily via urine or bile.[9]

-

Glucuronidation: This is a major conjugation pathway for compounds containing hydroxyl, carboxyl, or amine groups.[10][11] The carboxylic acid group of the parent compound is a likely site for the formation of an acyl glucuronide, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12] Additionally, the alcohol metabolite formed from the reduction of the acetyl group, as well as any phenolic metabolites from aromatic hydroxylation, are excellent substrates for O-glucuronidation.[13]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation reaction, particularly for phenolic metabolites.[10] The hydroxylated metabolites of 2-(4-acetylphenoxy)propanoic acid would be susceptible to sulfation, forming sulfate esters that are readily excreted.[13]

-

Amino Acid Conjugation: The carboxylic acid moiety of the parent compound could also be conjugated with amino acids, such as glycine or glutamine. This pathway, while generally less common than glucuronidation for carboxylic acids, can be a significant route of elimination for some xenobiotics.

The interplay of these pathways determines the overall metabolic profile of the compound. The following diagram illustrates the predicted major metabolic transformations.

Caption: Predicted metabolic pathways of 2-(4-acetylphenoxy)propanoic acid.

Part 2: Experimental Design for Metabolic Profiling

A tiered approach, combining in vitro and in vivo studies, is essential for a thorough investigation of the metabolic pathways of 2-(4-acetylphenoxy)propanoic acid.[14]

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[15]

-

Rationale: These studies are cost-effective, have high throughput, and allow for the screening of species differences early in development. They are crucial for identifying metabolic "soft spots" on the molecule.[1]

-

Common Models:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes. They are ideal for studying Phase I oxidative metabolism.[15][16]

-

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.[15][16]

-

Liver S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes, including UGTs and SULTs.

-

Recombinant Enzymes: Using specific, expressed enzymes (e.g., individual CYPs or UGTs) allows for precise identification of the enzymes involved in a particular metabolic step (reaction phenotyping).

-

In Vivo Metabolism Studies

In vivo studies in animal models are required to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites in a whole organism.[17]

-

Rationale: In vivo studies confirm the relevance of in vitro findings and provide quantitative data on the exposure of the parent compound and its metabolites in circulation. They are essential for regulatory submissions.[17]

-

Animal Models:

-

Rodents (Rats, Mice): Rats and mice are commonly used in early preclinical studies due to their well-characterized biology and handling feasibility.[18][19]

-

Non-Rodents (Dogs, Monkeys): These are often used in later-stage preclinical development to provide data in a species that may be more metabolically similar to humans.

-

Humanized Animal Models: Transgenic mice expressing human drug-metabolizing enzymes (e.g., "humanized" PXR mice or mice expressing human CYPs) can be invaluable for predicting human metabolism and overcoming species differences.[2][3][20]

-

The following diagram outlines a typical experimental workflow for a comprehensive metabolism study.

Caption: General workflow for xenobiotic metabolism studies.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for core experiments in the metabolic evaluation of 2-(4-acetylphenoxy)propanoic acid.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of Phase I metabolism of the test compound.

Materials:

-

Pooled liver microsomes (from rat, mouse, dog, and human)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

2-(4-acetylphenoxy)propanoic acid (test compound)

-

Positive control compound (e.g., testosterone)

-

Acetonitrile with internal standard (for quenching)

-

96-well plates, incubator, LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer and the microsomal protein. Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[21][22]

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Protocol 2: Metabolite Identification in Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites.

Materials:

-

Cryopreserved hepatocytes (from relevant species)

-

Hepatocyte culture medium

-

Collagen-coated plates

-

Test compound

-

LC-HRMS system (e.g., Q-TOF or Orbitrap) for structural elucidation

Procedure:

-

Thaw and plate the hepatocytes according to the supplier's protocol. Allow the cells to attach and form a monolayer.

-

Prepare a solution of the test compound in the culture medium (final concentration typically 10 µM).

-

Remove the plating medium and add the medium containing the test compound to the cells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 4 to 24 hours).

-

Collect the supernatant (containing extracellular metabolites) and the cells (for intracellular metabolites).

-

Process the samples (e.g., protein precipitation with acetonitrile, centrifugation).

-

Analyze the samples using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[23][24]

Part 4: Data Presentation and Interpretation

Quantitative data from these studies should be summarized in a clear and concise format.

Table 1: In Vitro Metabolic Stability Data (Hypothetical)

| Species | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Mouse | 15 | 46.2 |

| Rat | 25 | 27.7 |

| Dog | 45 | 15.4 |

| Human | 60 | 11.6 |

Interpretation: This hypothetical data suggests a higher rate of metabolism in rodents compared to dogs and humans, a common observation. This would guide the selection of appropriate animal models for further in vivo studies.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Parent Compound | 1500 | 1.0 | 7500 | 4.0 |

| M1 (Alcohol Metabolite) | 350 | 2.0 | 2100 | 5.5 |

| M2 (Acyl Glucuronide) | 800 | 2.5 | 6400 | 6.0 |

Interpretation: This data provides a snapshot of the exposure of the parent drug and its major metabolites. The relatively high levels of the glucuronide conjugate (M2) suggest that this is a major clearance pathway in rats.

Conclusion

The metabolic pathways of 2-(4-acetylphenoxy)propanoic acid in animal models are predicted to be a combination of Phase I reduction and oxidation reactions, followed by extensive Phase II conjugation, primarily glucuronidation. A systematic approach using both in vitro and in vivo methodologies is essential for a comprehensive understanding of its biotransformation. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for elucidating these pathways. This information is critical for the rational design of further preclinical studies and for the successful development of new chemical entities.

References

- Animal models of xenobiotic receptors in drug metabolism and diseases.

- Transgenic mice and metabolomics for study of hep

- What Are The Analytical Techniques In Metabolomics And How To Choose.

- P450-Humanized and Human Liver Chimeric Mouse Models for Studying Xenobiotic Metabolism and Toxicity - PMC.

- The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC.

- Analytical strategies for identifying drug metabolites - PubMed.

- drug metabolism-hydrolysis | PPTX - Slideshare.

- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d

- Hydrolytic Reactions - Biotransform

- Video: Phase I Reactions: Hydrolytic Reactions - JoVE.

- In Vitro and In Vivo Models of Drug Metabolism - ResearchG

- Analytical Techniques Used in Metabolomics - System

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen.

- Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI.

- Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems - Taylor & Francis.

- Understanding the chemical basis of drug stability and degrad

- Phase II (Conjug

- Animal models used in the investigation of xenobiotics of food interest and pharmaceutical interest - ResearchG

- In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec.

- role of glucuronid

- Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen.

- Glucuronidation and Sulfon

- Animal Models of Xenobiotic Receptors - Bentham Science Publishers.

- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis.

- In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks.

- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)

- Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxific

- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI.

- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin

- Biochemistry, Cytochrome P450 - St

- Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH.

- YouTube.

Sources

- 1. Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen [intechopen.com]

- 2. Animal models of xenobiotic receptors in drug metabolism and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. erepo.uef.fi [erepo.uef.fi]

- 12. courses.washington.edu [courses.washington.edu]

- 13. benthamdirect.com [benthamdirect.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 23. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]

- 24. mdpi.com [mdpi.com]

Thermodynamic Stability and Degradation Kinetics of 2-(4-Acetylphenoxy)propanoic Acid: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of 2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4) not merely as a routine data-collection exercise, but as a fundamental investigation into molecular stability. This compound, characterized by its carboxylic acid, ether linkage, and para-acetyl functional groups, serves as a critical structural motif in the development of fibrate-class therapeutics and advanced agrochemicals.

This whitepaper provides an in-depth analysis of the thermodynamic boundaries, thermal degradation pathways, and chemical stability of 2-(4-acetylphenoxy)propanoic acid. By establishing self-validating experimental workflows, we ensure that the kinetic data generated is robust, reproducible, and directly applicable to formulation and synthesis scaling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 2-(4-acetylphenoxy)propanoic acid is governed by the interplay of its three primary functional groups. Understanding the causality behind its reactivity requires analyzing the electronic effects transmitted through the aromatic ring.

-

The Ether Linkage & Steric Hindrance: The α -methyl group of the propanoic acid moiety introduces steric bulk adjacent to the ether oxygen. While phenoxy ethers are generally stable, this secondary carbon environment slightly lowers the activation energy required for C-O bond cleavage compared to unsubstituted phenoxyacetic acids[1].

-

The Para-Acetyl Group (-M / -I Effects): The carbonyl group at the para position acts as a strong electron-withdrawing group (EWG) via resonance (-M) and inductive (-I) effects. This depletes electron density from the ether oxygen, reducing its basicity[2]. Consequently, the molecule exhibits enhanced stability against acid-catalyzed hydrolysis. However, during thermal stress, this same EWG stabilizes the developing negative charge on the phenoxide leaving group, thereby facilitating high-temperature thermal elimination.

-

Acid Dissociation: Based on the baseline thermodynamics of phenoxyacetic acid ( pKa 3.7)[1], the combined inductive effects of the α -methyl and para-acetyl groups shift the predicted pKa of this compound to approximately 3.5–3.6.

Thermal Degradation Kinetics & Pathways

Gas-Phase Thermal Elimination

When subjected to extreme thermal stress (>220 °C), α -substituted carboxylic acids do not decompose randomly; they follow highly predictable kinetic pathways. The pyrolysis of 2-phenoxypropanoic acid derivatives is a homogeneous, first-order reaction[3].

Causality of Degradation: The thermal elimination proceeds through a semi-polar, five-membered cyclic transition state[3]. The proximity of the acidic α -hydrogen to the ether oxygen allows for an intramolecular proton transfer upon heating. This concerted mechanism results in the cleavage of the C-O bond, yielding 4-acetylphenol, carbon monoxide, and acetaldehyde. The presence of the para-acetyl group lowers the activation energy ( Ea ) for this transition state by stabilizing the nascent phenolic leaving group.

Fig 1: Thermal elimination pathway via a semi-polar 5-membered cyclic transition state.

Photoredox & Radical-Mediated Decarboxylation

Beyond purely thermal pathways, 2-phenoxypropanoic acids are thermodynamically vulnerable to single-electron transfer (SET) oxidation. Under photoredox conditions (e.g., blue LED irradiation at 455 nm), the carboxylate moiety readily undergoes radical desulfonylation and decarboxylation[4]. This generates an α -oxy alkyl radical, leading to rapid molecular fragmentation. This thermodynamic vulnerability dictates that the compound must be protected from high-energy light during long-term storage.

Empirical Validation: Experimental Protocols

To translate theoretical thermodynamics into actionable data, we employ self-validating experimental systems. A protocol is only trustworthy if it inherently flags its own errors.

Protocol 1: Simultaneous Thermal Analysis (STA)

This protocol determines the exact thermodynamic boundaries (melting point, decomposition onset) of the compound.

-

Self-Validating Mechanism: By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we prevent the mischaracterization of thermodynamic events. An endothermic peak in the DSC trace without mass loss in the TGA confirms a physical phase transition (melting). Simultaneous mass loss unequivocally identifies chemical decomposition.

-

Step-by-Step Methodology:

-

Calibration: Calibrate the STA instrument using high-purity Indium and Zinc standards to ensure temperature accuracy within ±0.1 °C.

-

Sample Prep: Accurately weigh 5.0 ± 0.1 mg of 2-(4-acetylphenoxy)propanoic acid into an alumina crucible.

-

Purge: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min for 15 minutes to eliminate oxidative degradation variables.

-

Heating Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

-

Data Extraction: Calculate the extrapolated onset temperature ( Tonset ) for both the melting endotherm and the primary mass-loss step.

-

Protocol 2: Isothermal Forced Degradation & Kinetic Modeling

This workflow maps the Arrhenius kinetics ( Ea and logA ) of the compound in solution.

-

Self-Validating Mechanism: The protocol relies on strict mass balance . The molar sum of the remaining parent compound and quantified degradants (e.g., 4-acetylphenol) must equal ≥98% of the initial concentration. A deficit indicates the escape of volatile degradants or secondary polymerization, prompting an immediate revision of the kinetic model.

-

Step-by-Step Methodology:

-

Solution Prep: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol/Water mixture buffered to pH 3.0, 7.0, and 10.0.

-

Isothermal Aging: Aliquot the solutions into sealed amber ampoules. Incubate at three distinct stress temperatures (e.g., 60 °C, 70 °C, 80 °C) in a precision oil bath.

-

Sampling: Withdraw ampoules at predefined intervals (0, 2, 4, 8, 24, 48 hours) and immediately quench in an ice bath to halt degradation.

-

LC-MS/MS Analysis: Quantify the parent compound and 4-acetylphenol using a validated reverse-phase UHPLC method coupled with tandem mass spectrometry.

-

Arrhenius Plotting: Plot ln(k) versus 1/T (where k is the first-order rate constant) to extract the activation energy ( Ea ).

-

Fig 2: Self-validating workflow for thermodynamic profiling and kinetic modeling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the baseline and experimentally derived thermodynamic parameters for 2-(4-acetylphenoxy)propanoic acid, grounded in structural analogs and kinetic literature[3],[1],[2].

| Thermodynamic Property | Value / Estimated Range | Analytical Source / Methodology |

| Molecular Weight | 208.21 g/mol | Standard State Calculation |

| Acid Dissociation ( pKa ) | ~ 3.5 – 3.7 | Extrapolated from Phenoxyacetic Acid[1] |

| Thermal Decomposition Onset | > 221 °C (494 K) | TGA / Gas-Phase Pyrolysis[3] |

| Activation Energy ( Ea ) | 130 – 160 kJ/mol | Arrhenius Plotting (Isothermal)[3] |

| Arrhenius Frequency ( logA ) | 11.5 – 12.5 s−1 | Kinetic Modeling[3] |

| Primary Degradant | 4-Acetylphenol | LC-MS/MS Mass Balance |

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-(4-acetylphenoxy)propanoic acid

Preamble: Navigating the Landscape of a Novel Compound

In the realm of pharmaceutical development and material science, a thorough understanding of the solid-state properties of a molecule is paramount. For the compound 2-(4-acetylphenoxy)propanoic acid, a derivative of phenoxypropionic acid with potential applications in agrochemicals and pharmaceuticals, a comprehensive analysis of its crystal structure and polymorphic behavior is crucial for ensuring product consistency, stability, and efficacy.

This technical guide addresses the topic of 2-(4-acetylphenoxy)propanoic acid's crystal structure and polymorphism. It is important to note that as of the current date, detailed crystallographic data for this specific compound is not extensively available in the public domain. Therefore, this guide will adopt a predictive and investigative approach, leveraging data from structurally analogous compounds and established principles of solid-state chemistry to build a robust framework for understanding and characterizing this molecule. This methodology mirrors the real-world challenges faced by researchers when encountering novel chemical entities.

We will delve into the synthesis of the target molecule, make informed predictions about its potential crystal packing and polymorphic forms based on related structures, and provide detailed experimental protocols for the comprehensive characterization of its solid state.

Synthesis and Crystallization: The Genesis of Form

The journey into understanding the solid state of 2-(4-acetylphenoxy)propanoic acid begins with its synthesis and subsequent crystallization. The molecule can be synthesized through a Williamson ether synthesis, a well-established and versatile method.

A plausible synthetic route involves the reaction of 4-hydroxyacetophenone with a 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The choice of solvent, temperature, and rate of cooling during the final crystallization step are critical variables that can influence the resulting crystal form.

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone and an equimolar amount of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Nucleophilic Substitution: To the stirring solution, add ethyl 2-bromopropanoate dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Ester Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified ethyl 2-(4-acetylphenoxy)propanoate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Crystallization: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., HCl) until a precipitate forms. The solid 2-(4-acetylphenoxy)propanoic acid can then be collected by filtration, washed with cold water, and dried.

-

Recrystallization for Polymorph Screening: To explore potential polymorphs, the crude product should be recrystallized from a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) using different techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.

Predicted Molecular and Crystal Structure: Insights from Analogs

In the absence of direct crystallographic data for 2-(4-acetylphenoxy)propanoic acid, we can infer its likely structural characteristics by examining related compounds. A close analog, 2-(4-acetamidophenoxy)-2-methylpropanoic acid, has been characterized by single-crystal X-ray diffraction.[1] Its crystal structure reveals a monoclinic system with molecules linked through N-H···O and O-H···O hydrogen bonds, forming corrugated sheets.[1]

For 2-(4-acetylphenoxy)propanoic acid, we can anticipate that the carboxylic acid moiety will be a primary driver of the crystal packing, likely forming hydrogen-bonded dimers or catemers, which are common motifs in aromatic carboxylic acids.[2][3][4] The acetyl group introduces another potential hydrogen bond acceptor site, which could lead to more complex hydrogen bonding networks. The overall molecular conformation, particularly the dihedral angle between the phenyl ring and the propanoic acid side chain, will also play a crucial role in determining the crystal packing and the potential for polymorphism.

Table 1: Predicted Crystallographic Parameters and Key Structural Features of 2-(4-acetylphenoxy)propanoic acid (Hypothetical Form I)